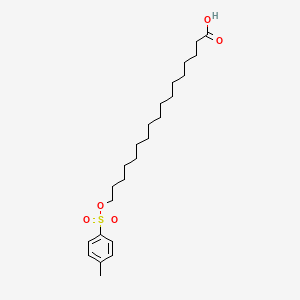![molecular formula C16H16O4 B1598179 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-90-0](/img/structure/B1598179.png)
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Overview
Description
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is an organic compound characterized by its methoxy groups and benzaldehyde structure
Synthetic Routes and Reaction Conditions:
Benzyl Ether Formation: The compound can be synthesized through the reaction of 4-methoxybenzaldehyde with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Oxidation Reaction: Another method involves the oxidation of 4-methoxy-3-(3-methoxybenzyloxy)toluene using an oxidizing agent like chromyl chloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure product consistency.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 4-methoxy-3-[(3-methoxybenzyl)oxy]benzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-methoxy-3-[(3-methoxybenzyl)oxy]benzyl alcohol.
Substitution: Substitution reactions can occur at the methoxy groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, sodium dichromate, and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzoic acid.
Reduction: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzyl alcohol.
Substitution: Various derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity, while the benzaldehyde moiety is crucial for its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Vanillyl Alcohol: Similar structure with a hydroxyl group instead of the aldehyde.
4-Methoxybenzyl Alcohol: Similar methoxy group placement but lacks the benzyl ether linkage.
Uniqueness: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde stands out due to its unique combination of methoxy groups and benzaldehyde structure, which provides distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-16-9-12(10-17)6-7-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUCTNCFPNXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397062 | |
| Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-90-0 | |
| Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)





![4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1598117.png)


